Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate
Overview
Description
“Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate” is a chemical compound. However, there is limited information available about this specific compound123. It’s important to note that the information might be inaccurate or incomplete due to the lack of data.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate”. The available literature does not provide a detailed synthesis process for this compound4567.Molecular Structure Analysis
The molecular structure of a compound can provide valuable information about its properties and potential applications. However, the specific molecular structure analysis for “Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate” is not available in the current literature689.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate” in the current literature410.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential applications. However, the specific physical and chemical properties of “Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate” are not available in the current literature1415.Scientific Research Applications
1. Crystallography and Inhibitor Design
A study on a closely related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, reveals its application in crystallography and as a designed inhibitor for the influenza virus neuraminidase protein. Its crystalline structure, characterized by specific dihedral angles of substituent groups, contributes to the understanding of molecular interactions in inhibitor design (Jedrzejas et al., 1995).
2. Synthesis and Characterization of Derivatives
Research on the synthesis of related compounds, such as 4-ethoxy-7-acetaminobenzo-2, 1, 3-thiadiazole, highlights the methodological advancements in creating derivatives of similar chemical structures. These studies contribute to the broader field of organic synthesis and the development of novel compounds (Pesin & Belen'kaya-Lotsmanenko, 1966).
3. Nonlinear Optical Properties and Photonic Applications
A recent study investigated the nonlinear optical properties of derivatives such as methyl 5-nitro-2-((2E)-2-(4-nitrobenzylidene)hydrazino)benzoate. These properties are significant for potential applications in photonic devices, demonstrating the compound's relevance in the field of material science and photonics (Nair et al., 2022).
4. Antimicrobial Activity
Studies on compounds with a similar structural framework have shown antimicrobial activities. This indicates the potential of Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate and its derivatives in biomedical research, particularly in the development of new antimicrobial agents (Vinusha et al., 2015).
5. Solubility and Thermodynamic Modeling
Research into the solubility and thermodynamic properties of related compounds provides insights into their physical and chemical behavior. This information is crucial in pharmaceutical formulation and chemical processing (Wu et al., 2016).
Safety And Hazards
Safety and hazard information is crucial for handling and working with chemical compounds. However, specific safety and hazard information for “Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate” is not available in the current literature161718.
Future Directions
properties
IUPAC Name |
methyl 4-acetamido-2-ethoxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-4-20-11-6-9(13-7(2)15)10(14(17)18)5-8(11)12(16)19-3/h5-6H,4H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCSXMZHXLGCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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